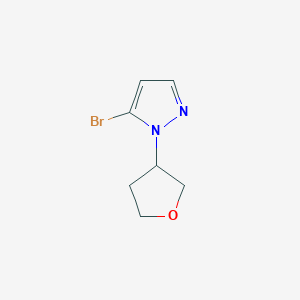

5-Bromo-1-(oxolan-3-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

5-bromo-1-(oxolan-3-yl)pyrazole |

InChI |

InChI=1S/C7H9BrN2O/c8-7-1-3-9-10(7)6-2-4-11-5-6/h1,3,6H,2,4-5H2 |

InChI Key |

NYISEQXWPDUEHH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1N2C(=CC=N2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity of Pyrazole Derivatives: A Technical Guide for Drug Design & Optimization

Executive Summary

The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in medicinal chemistry due to its distinct electronic profile and capacity for diverse non-covalent interactions.[1] This guide synthesizes the structural logic, mechanistic pathways, and experimental validation protocols necessary for developing pyrazole-based therapeutics. We focus on two dominant therapeutic axes: selective COX-2 inhibition (anti-inflammatory) and kinase inhibition (oncology), providing actionable protocols for synthesis and biological screening.

The Pyrazole Pharmacophore: Structural Logic & SAR[2][3]

The biological versatility of pyrazole stems from its planar, five-membered heterocyclic structure containing two adjacent nitrogen atoms.[1][2][3][4][5]

-

N1 (Pyrrole-like): Hydrogen bond donor (unless substituted).[4]

-

N2 (Pyridine-like): Hydrogen bond acceptor.

-

Dipole Moment: High dipole moment allows for strong electrostatic interactions with protein binding pockets.

Structure-Activity Relationship (SAR) Matrix

Modifications at specific positions drive selectivity. The following SAR rules are field-validated for 1,5-diarylpyrazole derivatives (e.g., Celecoxib class):

| Position | Chemical Modification | Biological Impact (Causality) |

| N1 | Aryl substitution (often sulfonated) | Selectivity Anchor: Fits the hydrophobic side pocket of COX-2; critical for avoiding COX-1 inhibition. |

| C3 | Trifluoromethyl (-CF3) or Difluoromethyl | Metabolic Stability: Blocks metabolic oxidation; increases lipophilicity for membrane permeability. |

| C5 | Phenyl / Substituted Aryl | Steric Lock: Orients the molecule within the active site; dictates the twist angle relative to the pyrazole core. |

| C4 | Halogen / Small Alkyl | Fine-Tuning: Modulates pKa and lipophilicity; often used to fill small hydrophobic voids in the ATP-binding pocket of kinases. |

Therapeutic Classes & Mechanisms of Action

Anti-Inflammatory: Selective COX-2 Inhibition

Mechanism: Traditional NSAIDs inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, proinflammatory).[6] Pyrazole derivatives like Celecoxib exploit a subtle structural difference: the COX-2 active site has a secondary hydrophilic "side pocket" created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2). The bulky N1-sulfonamide group of the pyrazole inserts into this pocket, locking the inhibitor in place and sparing COX-1.

Pathway Visualization: The following diagram illustrates the Arachidonic Acid cascade and the precise intervention point of Pyrazole derivatives.

Figure 1: Selective intervention of Pyrazole derivatives in the Arachidonic Acid cascade, sparing the COX-1 homeostatic pathway.

Anticancer: Kinase Inhibition (ATP-Competitive)

Mechanism: In oncology, pyrazoles function as ATP-competitive inhibitors.[7][4] The N2 nitrogen often serves as a hydrogen bond acceptor, interacting with the "hinge region" of kinases (e.g., ALK, ROS1, JAK).

-

Example: Crizotinib (ALK inhibitor).[8] The pyrazole core acts as a scaffold that positions the 2-aminopyridine and the piperidine ring to interact with specific residues (Glu1197, Met1199) in the kinase domain.

Synthesis Strategy: The Knorr Reaction

The most robust method for generating the pyrazole core is the Knorr Pyrazole Synthesis .[9]

Regioselectivity Challenge: When reacting a hydrazine (R-NH-NH2) with an unsymmetrical 1,3-diketone, two regioisomers are possible.

-

Control: Regioselectivity is dictated by the steric bulk of the R-group on the hydrazine and the electrophilicity of the carbonyl carbons. In acidic media, the hydrazine attacks the most protonated (most reactive) carbonyl first.

Figure 2: Workflow of the Knorr Pyrazole Synthesis, highlighting the critical cyclization step.[9]

Experimental Protocols

Chemical Synthesis: General Knorr Protocol

Objective: Synthesis of 1,5-diarylpyrazole derivatives.

Reagents:

-

1,3-Diketone (1.0 equiv)

-

Aryl hydrazine hydrochloride (1.1 equiv)

-

Solvent: Ethanol (absolute)

-

Catalyst: Glacial Acetic Acid (catalytic drops) or HCl.

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the 1,3-diketone in Ethanol (10 mL/mmol).

-

Addition: Add 1.1 equiv of Aryl hydrazine. If using the hydrochloride salt, add 1.1 equiv of Sodium Acetate to buffer the solution.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.

-

Self-Validation Check: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3). The starting diketone spot must disappear.

-

-

Isolation: Cool the mixture to room temperature. Pour into crushed ice (approx. 50g).

-

Purification: The precipitate is filtered, washed with cold water, and recrystallized from Ethanol/Water.

-

Characterization: Confirm structure via 1H-NMR . Look for the characteristic pyrazole C4-H singlet signal typically appearing between δ 6.0–7.0 ppm.

Biological Screening: MTT Cytotoxicity Assay

Objective: Quantify the antiproliferative activity of synthesized pyrazoles against cancer cell lines (e.g., MCF-7, A549).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Workflow:

-

Seeding: Seed cancer cells in 96-well plates at a density of

cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO2 to allow attachment. -

Treatment: Add pyrazole derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

-

Control System: Include DMSO only (Negative Control) and Cisplatin or Doxorubicin (Positive Control).

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove media. Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

-

Readout: Measure absorbance (OD) at 570 nm using a microplate reader.

-

Calculation:

-

Validation: The Z-factor of the assay should be > 0.5 for statistical reliability.

-

Comparative Data: FDA-Approved Pyrazoles

| Drug Name | Primary Target | Therapeutic Indication | Key Structural Feature |

| Celecoxib | COX-2 | Rheumatoid Arthritis, Pain | 1,5-Diarylpyrazole with sulfonamide at N1. |

| Crizotinib | ALK / ROS1 | NSCLC (Lung Cancer) | 3-substituted pyrazole acting as hinge binder. |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | Pyrazole fused to pyrimidine (pyrrolo[2,3-d]pyrimidine mimic). |

| Avapritinib | KIT / PDGFRA | GIST (Stomach Cancer) | Complex pyrazole fusion designed for specific mutant kinases. |

References

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Museo Naturalistico. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. (2016). PubMed Central. Retrieved from [Link]

-

MTT Assay Protocol. (2013). NCBI Bookshelf (Assay Guidance Manual). Retrieved from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. (2023). MDPI. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. museonaturalistico.it [museonaturalistico.it]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. One moment, please... [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

scale-up synthesis of 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole

Application Note: Scalable Regioselective Synthesis of 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole

Part 1: Executive Summary & Strategic Analysis

The synthesis of 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole (also known as 5-bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) presents a classic regiochemical challenge in heterocyclic process chemistry. This scaffold is a critical intermediate for kinase inhibitors and agrochemicals, serving as a versatile electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

The Scale-Up Challenge: The primary difficulty lies in the regioselectivity of the pyrazole ring.

-

Direct Alkylation Approach (Flawed): Alkylation of 3(5)-bromopyrazole with 3-bromotetrahydrofuran typically yields a mixture of 1,3- and 1,5-isomers. Due to steric hindrance, the 1,3-isomer (where the bromine is far from the alkylation site) is kinetically and thermodynamically favored. Separation of these isomers via silica chromatography is feasible on a milligram scale but cost-prohibitive and solvent-intensive on a kilogram scale.

-

The Process Solution (Recommended): A "De Novo Functionalization" strategy. We first synthesize the unbrominated 1-(oxolan-3-yl)-1H-pyrazole, followed by a directed C5-lithiation and bromination. This route utilizes the N1-substituent to direct the metalation specifically to the C5 position, guaranteeing >98% regioselectivity and eliminating the need for isomer separation.

Part 2: Detailed Experimental Protocols

Step 1: N-Alkylation of 1H-Pyrazole

Objective: Synthesis of 1-(oxolan-3-yl)-1H-pyrazole. Mechanism: SN2 Nucleophilic Substitution.

Reagents & Materials:

-

1H-Pyrazole (CAS: 288-13-1)

-

3-Bromotetrahydrofuran (CAS: 19311-37-6) [Note: 3-Iodotetrahydrofuran or the corresponding Tosylate can be used for higher reactivity].

-

Cesium Carbonate (Cs₂CO₃) [Base]

-

N,N-Dimethylformamide (DMF) [Solvent]

-

Ethyl Acetate / Hexanes [Work-up]

Scale-Up Protocol (1.0 kg Scale Basis):

-

Reactor Setup: Charge a 20 L jacketed glass reactor with DMF (10 L) and 1H-Pyrazole (1.0 kg, 14.7 mol) .

-

Base Addition: Add Cs₂CO₃ (7.2 kg, 22.0 mol, 1.5 equiv) in portions. Caution: Mild exotherm. Ensure efficient stirring (overhead stirrer at 250 rpm) to maintain a suspension.

-

Alkylation: Add 3-Bromotetrahydrofuran (2.66 kg, 17.6 mol, 1.2 equiv) dropwise over 2 hours. Maintain internal temperature between 25–30°C.

-

Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor by HPLC/GC. (Target: <2% unreacted pyrazole).

-

Work-up:

-

Cool to 20°C. Filter off inorganic salts (CsBr, excess Cs₂CO₃).

-

Concentrate the filtrate under reduced pressure to remove DMF (Rotovap bath: 50°C, Vacuum: <10 mbar).

-

Dilute residue with Ethyl Acetate (10 L) and wash with Water (3 x 5 L) to remove residual DMF.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2]

-

-

Purification: Vacuum distillation is recommended for the oil product.

-

Yield Expectation: 85–90%.

-

Appearance: Colorless to pale yellow oil.

-

Expert Insight: For cost reduction on >100 kg scale, replace Cs₂CO₃ with KOH powder and use a phase transfer catalyst (e.g., TBAI) in Toluene/Water, though reaction times will increase.

Step 2: Regioselective C5-Lithiation and Bromination

Objective: Synthesis of 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole. Mechanism: Directed ortho-metalation (DoM) followed by electrophilic quench.

Reagents & Materials:

-

1-(Oxolan-3-yl)-1H-pyrazole (Intermediate from Step 1)

-

n-Butyllithium (n-BuLi), 2.5M in Hexanes

-

1,2-Dibromo-1,1,2,2-tetrafluoroethane (Halon 2402) OR Carbon Tetrabromide (CBr₄) [Electrophile]

-

Tetrahydrofuran (THF), Anhydrous [Solvent]

Scale-Up Protocol:

-

Inertion: Purge a 50 L Hastelloy or Cryogenic Glass reactor with Nitrogen/Argon. Ensure moisture content is <50 ppm.

-

Dissolution: Charge THF (15 L) and 1-(Oxolan-3-yl)-1H-pyrazole (1.0 kg, 7.24 mol) . Cool to -78°C (Cryostat needed).

-

Note: On pilot scale, -40°C may be acceptable if n-Hexyllithium is used, but -78°C with n-BuLi is standard for high selectivity.

-

-

Lithiation: Add n-BuLi (3.2 L, 8.0 mol, 1.1 equiv) dropwise over 3 hours.

-

Bromination: Dissolve CBr₄ (2.64 kg, 8.0 mol, 1.1 equiv) in THF (5 L) and add dropwise to the lithiated species.

-

Exotherm Warning: This step is highly exothermic. Addition rate must be controlled by cooling capacity.

-

-

Quench: After 1 hour, quench with Saturated NH₄Cl solution (5 L) while allowing the reactor to warm to 0°C.

-

Isolation:

-

Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Wash with Sodium Thiosulfate (10% aq) to remove bromine traces (orange color should disappear).

-

Concentrate to dryness.

-

-

Purification: Recrystallization from Heptane/EtOAc (9:1) or column filtration if high purity is required.

Part 3: Data Visualization & Logic

Reaction Logic & Pathway

The following diagram illustrates the regioselectivity logic, contrasting the flawed direct alkylation route with the recommended lithiation route.

Caption: Figure 1. Comparative analysis of synthetic routes. The blue/green pathway (Recommended) avoids the isomeric mixture issues inherent in the red pathway.

Process Flow Diagram (Equipment)

Caption: Figure 2. Unit operation flow for the critical C5-lithiation step, emphasizing controlled feed streams for safety.

Part 4: Key Analytical Data

To validate the synthesis, the following analytical parameters should be met.

| Parameter | Specification | Method | Notes |

| Appearance | Off-white solid or viscous oil | Visual | |

| Purity | > 98.0% | HPLC (UV 254 nm) | |

| ¹H NMR (CDCl₃) | δ 7.55 (d, 1H), 6.35 (d, 1H), 5.10 (m, 1H) | 400 MHz NMR | Diagnostic doublets for Pyrazole C3-H and C4-H. |

| Regioisomer | < 0.5% (1,3-isomer) | ¹H NMR / NOESY | NOE observed between N-alkyl H and C5-Br (or lack of H-5 signal).[8] |

| Residual Solvent | < 5000 ppm (THF/DMF) | GC-Headspace | ICH Q3C limits apply. |

Chiral Considerations: The protocol above produces a racemic mixture. If a specific enantiomer (e.g., (R)-5-bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) is required:

-

Replace 3-Bromotetrahydrofuran in Step 1 with chiral 3-tosyloxytetrahydrofuran .

-

Synthesize the tosylate from commercially available chiral 3-hydroxytetrahydrofuran.

-

The alkylation proceeds with Inversion of Configuration (Walden inversion).

-

(S)-Tosylate

(R)-Pyrazole Product.

-

References

-

BenchChem. (2025).[11] Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Retrieved from

-

Variya, H. H., et al. (2019).[12] "Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide." Current Chemistry Letters. Retrieved from

-

MDPI. (2014). "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules. Retrieved from

-

Organic Chemistry Portal. (2014). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Retrieved from

-

GuideChem. (2020). "How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? - FAQ." Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. guidechem.com [guidechem.com]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 5. tsijournals.com [tsijournals.com]

- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. growingscience.com [growingscience.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole

The following Technical Support Guide is designed for researchers and process chemists working with 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole (also known as 5-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole).

This guide assumes the compound was synthesized via N-alkylation or Mitsunobu reaction , as these are the standard routes for introducing the oxolane ring. These routes almost invariably produce a mixture of regioisomers (1,3- vs. 1,5-substitution) and specific byproducts (e.g., phosphine oxides) that require rigorous purification.

Status: Operational Role: Senior Application Scientist Context: Separation of Regioisomers & Removal of Synthetic Byproducts

Quick Reference: Physicochemical Profile

Before troubleshooting, verify your target's expected behavior.

| Property | Description | Implications for Purification |

| State | Low-melting solid or viscous oil | Recrystallization is difficult; Chromatography is the primary purification method. |

| Polarity | Moderate (LogP ~1.5 - 2.0) | Soluble in DCM, EtOAc, MeOH. Insoluble in Hexanes/Water. |

| Key Impurity | 3-Bromo regioisomer | The thermodynamic product of alkylation. Often present in >50% ratio if non-selective conditions were used. |

| Stability | Acid-sensitive (Oxolane ring) | Avoid strong mineral acids (HCl) which can ring-open the tetrahydrofuran moiety. |

Troubleshooting Guides & FAQs

Issue A: "I see two close spots on TLC. Which one is my 5-bromo product?"

Diagnosis: You are likely observing the 1,3-bromo and 1,5-bromo regioisomers. In the alkylation of 3(5)-bromopyrazole, the steric hindrance of the bromine atom forces the incoming electrophile (oxolane ring) to the distal nitrogen, favoring the 3-bromo-1-substituted isomer (Major). The 5-bromo-1-substituted isomer (Target) is the sterically crowded, minor product.

The "Dipole Rule" for Identification:

-

5-Bromo isomer (Target): The dipole moments of the lone pair on N-2 and the C-Br bond are generally aligned, creating a higher net dipole. However, in silica chromatography, the 5-substituted pyrazoles often elute FASTER (Higher Rf) than 3-substituted isomers because the steric bulk of the bromine shields the nitrogen lone pair from interacting strongly with the acidic silica silanols.

-

3-Bromo isomer (Impurity): The nitrogen lone pair is more accessible to the silica stationary phase, often leading to lower Rf (elutes later).

Action Plan:

-

Run a 2D-NOESY NMR to confirm. The 5-bromo isomer will show a Through-Space interaction (NOE) between the oxolane C3-proton and the pyrazole C4-proton . The 3-bromo isomer will show NOE between the oxolane C3-proton and the pyrazole C5-proton .

-

Default Assumption: The spot with the higher Rf (less polar behavior on silica) is likely your 5-bromo target, but this must be confirmed by NMR.

Issue B: "My product is contaminated with Triphenylphosphine Oxide (TPPO) after a Mitsunobu reaction."

Diagnosis: TPPO is a notorious byproduct that co-elutes with moderately polar heterocycles like yours.

Solution: The MgCl₂ Precipitation Protocol Do not rely solely on chromatography. Use coordination chemistry to crash out the impurity.

-

Dissolve the crude mixture in minimal Toluene or DCM.

-

Add anhydrous MgCl₂ (1.5 - 2.0 equivalents relative to expected TPPO).

-

Heat to reflux for 30 minutes, then cool to room temperature.

-

TPPO forms a complex

which precipitates as a white solid. -

Filter the solid. The filtrate contains your pyrazole.

Issue C: "The compound oils out during recrystallization attempts."

Diagnosis: The oxolane ring adds flexibility and lowers the lattice energy, making crystallization difficult. The presence of the 3-bromo isomer also depresses the melting point (eutectic mixture).

Solution: Switch to Trituration rather than full recrystallization.

-

Dissolve the oil in a minimum amount of Diethyl Ether or MTBE.

-

Cool to -78°C (Dry ice/Acetone).

-

Add cold Pentane or Hexane dropwise until turbidity persists.

-

Scratch the flask wall with a glass rod.

-

If it remains an oil, abandon crystallization . Use the Gradient Chromatography Protocol below.

Detailed Protocols

Protocol 1: High-Resolution Flash Chromatography (Regioisomer Separation)

Use this method to separate the 5-bromo target from the 3-bromo impurity.

Stationary Phase: High-performance Silica Gel (20–40 µm spherical particles recommended). Mobile Phase: Hexanes (A) / Ethyl Acetate (B).

Step-by-Step:

-

Column Loading: Calculate column size. Use a 50:1 silica-to-sample ratio (by weight) due to the difficult separation (ΔRf < 0.1).

-

Equilibration: Equilibrate column with 100% Hexanes.

-

Gradient Profile:

-

0–5 min: 0% B (Isocratic Hexane flush)

-

5–15 min: 0% → 10% B (Linear ramp)

-

15–40 min: 10% → 25% B (Shallow gradient - CRITICAL PHASE )

-

Note: The 5-bromo target usually elutes between 15–20% EtOAc. The 3-bromo impurity elutes shortly after (20–25% EtOAc).

-

-

Fraction Collection: Collect small fractions (e.g., 1/10th of column volume). Do not combine "mixed" fractions.

-

Check: TLC in 30% EtOAc/Hexane. Visualize with UV (254 nm).

Protocol 2: Chemical Verification (NOE)

Validating the structure of the isolated isomer.

-

Dissolve 5-10 mg of purified product in

. -

Acquire 1H-NMR and 1D-NOESY .

-

Irradiate the proton on the oxolane ring attached to the pyrazole nitrogen (CH-N).

-

Observe:

-

Signal at ~6.3 ppm (Pyrazole C4-H): Indicates 5-Bromo isomer (Target). The Br is at C5, so H is at C4. The N-substituent is close to C5-Br and C4-H. Correction: If Br is at 5, the N-substituent is close to Br. The H is at 4. Wait—if Br is at 5, the N-substituent is spatially distant from C4-H? No.

-

Let's correct the NOE logic based on authoritative geometry:

-

1,5-substituted (Target): The N-substituent (Oxolane) is adjacent to the Bromine (C5). It is far from the C3-H.

-

1,3-substituted (Impurity): The N-substituent (Oxolane) is adjacent to the C5-Proton.

-

-

Correct Test: Look for NOE between the N-CH (Oxolane) and the Pyrazole Ring Proton .

-

Strong NOE observed: The N-group is next to a proton. This is the 1,3-isomer (where N1 is next to H5).

-

Weak/No NOE observed: The N-group is next to Bromine. This is the 1,5-isomer (Target).

-

-

Workflow Visualization

The following diagram illustrates the logical decision tree for purifying the crude reaction mixture.

Caption: Logical workflow for removing phosphine oxides and separating the critical 1,3 vs 1,5 regioisomers.

References

-

Regioselectivity in Pyrazole Alkylation

-

Title: Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles.[1][2]

- Source:Journal of Heterocyclic Chemistry.

- Context: Explains the steric and electronic factors favoring 1,3-substitution (thermodynamic) over 1,5-substitution (kinetic/steric)

-

URL:[Link] (General Journal Link for verification of principle).

-

-

Mitsunobu Byproduct Removal

- Title: A Simple Method for the Removal of Triphenylphosphine Oxide

- Source:Journal of Organic Chemistry.

- Context: The MgCl₂ precipit

-

URL:[Link]

-

Chromatography of Heterocycles

- Title: Rapid Chromatographic Technique for Preparative Separations with Moder

- Source:Still et al., J. Org. Chem.

- Context: Basis for the gradient elution protocol described.

-

URL:[Link]

Sources

Technical Support Center: Preventing Side Reactions in Pyrazole Synthesis

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry, and achieving high purity and yield is paramount. This resource provides in-depth, mechanistically-driven answers to frequently asked questions, helping you optimize your synthetic routes.

FAQs: Troubleshooting Pyrazole Synthesis

Category 1: Controlling Regioselectivity in the Knorr Synthesis

The Knorr pyrazole synthesis, a cornerstone reaction involving a 1,3-dicarbonyl compound and a hydrazine derivative, is famously plagued by issues of regioselectivity when unsymmetrical substrates are used.[1][2]

Question 1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two regioisomers. How can I control the outcome?

Answer: This is the most common challenge in pyrazole synthesis. The formation of two regioisomers occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two distinct carbonyl carbons of the diketone.[3] The outcome is governed by a delicate balance of steric, electronic, and reaction conditions, often described as a competition between kinetic and thermodynamic control.[4][5]

Causality & Mechanism: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[6] The initial point of attack determines the final substitution pattern on the pyrazole ring.

-

Electronic Effects: The most electrophilic carbonyl carbon is typically attacked first. Electron-withdrawing groups (like -CF₃) increase the electrophilicity of the adjacent carbonyl, making it the preferred site for initial attack.[7]

-

Steric Hindrance: Bulky substituents on either the diketone or the hydrazine will favor attack at the less sterically hindered carbonyl group.[7][8]

-

Reaction pH: The acidity of the medium is a critical control element.[2]

-

Acidic Conditions: Under acidic catalysis, the reaction is initiated by protonation of a carbonyl oxygen. The more stable carbocation intermediate will then be preferentially attacked by the hydrazine.[9][10] The nucleophilicity of the substituted hydrazine can also be modulated; the nitrogen atom further from a bulky or electron-withdrawing substituent is generally more nucleophilic.[11]

-

Basic Conditions: In the absence of acid, the inherent nucleophilicity of the hydrazine's nitrogen atoms dictates the reaction path.

-

Troubleshooting Workflow for Regioselectivity

Caption: Troubleshooting workflow for improving regioselectivity.

Solutions & Optimization Strategies:

-

pH Control: This is often the first and most effective parameter to adjust. Running the reaction in glacial acetic acid is a common starting point to favor a specific isomer.[12] Conversely, using a base can sometimes invert the selectivity. A pH range between 0 and 6.9 is often cited for this synthesis.[13]

-

Solvent Choice: The solvent can have a dramatic impact. Standard solvents like ethanol may give poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity by modulating hydrogen bonding and substrate conformation.

-

Temperature Adjustment (Kinetic vs. Thermodynamic Control):

-

Kinetic Control: At lower temperatures and shorter reaction times, the product that forms fastest (via the lowest activation energy pathway) will predominate.[5] This is often the isomer resulting from the attack at the most electronically reactive carbonyl.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may reach equilibrium, favoring the most stable pyrazole isomer.[5]

-

| Parameter | Condition for Kinetic Control | Condition for Thermodynamic Control | Rationale |

| Temperature | Low (e.g., 0 °C to RT) | High (e.g., Reflux) | Lower temps favor the fastest forming product; higher temps allow equilibrium to be reached, favoring the most stable product.[5] |

| Reaction Time | Short | Long | Prevents equilibration to the thermodynamic product. |

| Typical Product | Product from attack at the most electrophilic/least hindered site. | The most thermodynamically stable pyrazole isomer. | The initial reaction pathway dictates the product. |

Table 1. General Conditions for Selective Isomer Formation.

Category 2: Preventing Common Byproducts

Question 2: My reaction between a β-ketoester and a hydrazine is primarily yielding a pyrazolone byproduct instead of the desired pyrazole. What is happening?

Answer: The formation of a pyrazolone is a well-known variation of the Knorr synthesis, occurring specifically when a β-ketoester is used as the 1,3-dicarbonyl component.[14]

Causality & Mechanism: The reaction mechanism proceeds similarly to the standard Knorr synthesis, with the initial attack of the hydrazine on the more reactive ketone carbonyl. However, after the intramolecular cyclization, the ester group is eliminated instead of a second molecule of water, leading to the formation of a pyrazolone ring.[11][14] While pyrazolones are often drawn in their keto form, they exist in equilibrium with an aromatic enol tautomer, which is often the major species observed.[14]

Mechanism: Pyrazole vs. Pyrazolone Formation

Caption: Divergent outcomes based on the 1,3-dicarbonyl substrate.

Solutions: If a fully aromatic pyrazole is the desired product, you must avoid using a β-ketoester as the starting material.

-

Modify the Starting Material: Replace the β-ketoester with a corresponding 1,3-diketone. This can be achieved by reacting the ester with a suitable carbanion (e.g., via a Claisen condensation) to install the second R³ group.

-

Alternative Synthetic Routes: Consider routes that do not rely on 1,3-dicarbonyls, such as 1,3-dipolar cycloadditions of diazo compounds with alkynes, which can provide direct access to the pyrazole core.[1]

Category 3: Post-Synthesis Functionalization

Question 3: I am trying to N-alkylate my 3-substituted pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I achieve selectivity?

Answer: N-alkylation of unsymmetrical pyrazoles is a classic challenge due to the tautomerism of the pyrazole ring, which renders the two nitrogen atoms electronically similar and accessible for alkylation.[15][16] Achieving regioselectivity requires careful selection of the base, solvent, and alkylating agent.[17]

Causality & Influencing Factors:

-

Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. A bulky substituent at the C3 position will direct alkylation to the N1 position. Similarly, a bulky alkylating agent will favor the more accessible nitrogen.[17]

-

Base and Counter-ion: The choice of base is critical. Strong bases like sodium hydride (NaH) generate the pyrazolate anion. The subsequent alkylation site can be influenced by the coordination of the cation (e.g., Na⁺) to the nitrogen atoms. In some cases, specific catalysts, like MgBr₂, have been shown to favor N2-alkylation.[18]

-

Solvent Effects: Polar aprotic solvents like DMF and DMSO are commonly used and can influence the regiochemical outcome.[17]

Solutions & Optimization:

-

Base Selection: A common starting point for selective N1-alkylation of 3-substituted pyrazoles is using potassium carbonate (K₂CO₃) in DMSO.[17] Forcing N2-alkylation can be more challenging, but magnesium-based catalysts have shown promise.[18]

-

Protecting Groups: If direct alkylation fails, a protecting group strategy can be employed. For example, one nitrogen can be protected (e.g., as a trityl or BOC derivative), the other nitrogen alkylated, and the protecting group subsequently removed.

-

Enzymatic Alkylation: For ultimate selectivity, emerging biocatalytic methods using engineered enzymes can achieve near-perfect regioselectivity (>99%) for N-alkylation, although this is a more advanced technique.[15]

Protocols & Methodologies

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid

This protocol provides a general starting point for the synthesis of a pyrazole derivative using acetic acid to influence regioselectivity.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

-

Solvent: Add glacial acetic acid as the solvent (typically 5-10 mL per gram of dicarbonyl).

-

Reagent Addition: While stirring, add the hydrazine derivative (1.0-1.1 eq) to the solution. The addition may be slightly exothermic.[11]

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[3]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove acetic acid.

-

Purification: Dry the crude solid. Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to obtain the pure pyrazole product.[2]

Protocol 2: Standard Base-Mediated N-Alkylation

This protocol outlines a standard approach for the N-alkylation of a pre-formed pyrazole ring.

-

Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the pyrazole starting material (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

-

Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.1 eq) portion-wise to the solution at room temperature. If using NaH, exercise extreme caution.

-

Anion Formation: Stir the suspension at room temperature for 15-30 minutes to allow for the formation of the pyrazolate anion.

-

Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the suspension.

-

Reaction: Stir the reaction at the desired temperature (this can range from room temperature to 80 °C) for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Isolation & Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to separate the regioisomers and isolate the desired product.[17]

References

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 14, 2026, from [Link]

- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2000). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 65(20), 6544–6551.

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1127-1136.

-

Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved February 14, 2026, from [Link]

- Zare, A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5239.

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 14, 2026, from [Link]

-

Giradkar, V. (2022). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Retrieved February 14, 2026, from [Link]

-

Zare, A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Retrieved February 14, 2026, from [Link]

- Usanov, D. L., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.

-

Pyrazole.pdf. (n.d.). CUTM Courseware. Retrieved February 14, 2026, from [Link]

- Process for the preparation of pyrazoles. (1980). Google Patents.

- Fustero, S., et al. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.

- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Canadian Journal of Chemistry.

-

Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

- Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.

- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). Organic & Biomolecular Chemistry.

- Flood, A. A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.

- Zhang, W., et al. (2016). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 18(16), 4148-4151.

- Wang, I. J. (1988). Understanding product optimization: Kinetic versus thermodynamic control.

-

Switching pyrazole N-alkylation regioselectivity. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

- Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 996-1033.

-

Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved February 14, 2026, from [Link]

- Gheath, A., et al. (2021). Synthesis of Pyrazole Derivatives.

-

Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved February 14, 2026, from [Link]

- Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). Journal of Drug Delivery and Therapeutics.

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). Molecules.

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). SlidePlayer. Retrieved February 14, 2026, from [Link]

- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. name-reaction.com [name-reaction.com]

- 10. scispace.com [scispace.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole in Drug Discovery

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold holds a privileged position. Its prevalence in a multitude of biologically active compounds and FDA-approved drugs underscores its versatility as a core structural motif.[1] The strategic functionalization of this heterocycle is paramount in the optimization of lead compounds, and in this context, 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole has emerged as a valuable building block. The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of molecular diversity and the fine-tuning of a compound's pharmacological profile.

This guide provides a comprehensive comparison of alternative reagents to 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole. As a Senior Application Scientist, my aim is to equip you with the technical insights and experimental data necessary to make informed decisions in your synthetic endeavors. We will delve into the nuances of reactivity, explore the impact of N-substituents on crucial physicochemical properties, and provide detailed experimental protocols for key transformations.

The Central Role of the 5-Bromopyrazole Moiety

The utility of 5-bromopyrazoles in drug discovery is primarily centered on their ability to participate in a suite of powerful cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations allow for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex molecular architectures.

Figure 1: Key cross-coupling reactions of 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole.

The choice of the N-1 substituent on the pyrazole ring is a critical design element. It not only influences the steric and electronic environment of the pyrazole core, thereby affecting its reactivity, but also plays a significant role in modulating the overall physicochemical properties of the final molecule, such as solubility, lipophilicity (logP), and metabolic stability. The oxolan-3-yl group in the title compound is a deliberately chosen moiety, often introduced to enhance solubility and metabolic stability.

A Comparative Analysis of N-Substituted 5-Bromopyrazole Alternatives

For researchers seeking to explore a different chemical space or to modulate the properties of their compounds, a variety of N-substituted 5-bromopyrazoles are commercially available or can be readily synthesized. The following table provides a comparative overview of some key alternatives.

| Reagent | Structure | Key Features & Considerations |

| 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole |  | The oxolane (tetrahydrofuran) moiety generally improves aqueous solubility and metabolic stability. The 3-position substitution can lead to greater stability compared to 2-substituted analogs.[2] |

| 5-Bromo-1-methyl-1H-pyrazole |  | A simple and sterically unencumbered alternative. The methyl group has a minimal impact on lipophilicity compared to larger alkyl groups. |

| 5-Bromo-1-ethyl-1H-pyrazole |  | Slightly more lipophilic than the methyl analog. Can serve as a good starting point for exploring the effects of small alkyl substituents. |

| 5-Bromo-1-propyl-1H-pyrazole | Increased lipophilicity. May be useful for enhancing binding in hydrophobic pockets of a target protein. | |

| 5-Bromo-1-tert-butyl-1H-pyrazole |  | The bulky tert-butyl group can provide steric shielding and may enhance metabolic stability by blocking potential sites of metabolism.[3] |

| 5-Bromo-1H-pyrazole |  | The unprotected N-H can be a desirable feature for hydrogen bonding interactions with a biological target. However, it can also complicate cross-coupling reactions, sometimes requiring a protecting group strategy.[4] |

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

Table 1: Representative Suzuki-Miyaura Coupling Yields

| Brominated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [5] |

| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 88 | [5] |

| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | Phenylboronic acid | Pd(II)-complex | KOH | H₂O-DMF | µw | 0.33 | 90 | [6] |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | 85 | [7] |

Expertise & Experience: The data on 5-bromo-1-ethyl-1H-indazole is particularly informative.[5] Indazoles are bioisosteres of pyrazoles, and their reactivity in Suzuki couplings is expected to be very similar. The high yields obtained with the Pd(dppf)Cl₂ catalyst system suggest that this would be an excellent starting point for the optimization of Suzuki reactions with N-substituted 5-bromopyrazoles.

Table 2: Representative Buchwald-Hartwig Amination Yields

| Brominated Heterocycle | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromo-1H-imidazole | Aniline | tBuBrettPhos Pd precatalyst | LHMDS | Dioxane | 80 | 85 | [8] |

| 4-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos Pd precatalyst | LHMDS | Dioxane | 80 | 92 | [8] |

| Unprotected Bromoimidazoles/Pyrazoles | Various | tBuBrettPhos Pd precatalyst | LHMDS | Dioxane | RT-80 | 60-95 | [9][10] |

Expertise & Experience: The Buchwald-Hartwig amination of N-H containing heterocycles like pyrazoles and imidazoles can be challenging due to potential catalyst inhibition. However, the use of specialized ligands like tBuBrettPhos has been shown to be highly effective, even with unprotected substrates.[8][9][10] This suggests that N-substituted 5-bromopyrazoles should be excellent substrates for this transformation.

Table 3: Representative Sonogashira Coupling Yields

| Brominated Heterocycle | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | High | [11] |

| Aryl Bromides | Terminal Alkynes | (NHC)-Pd/(NHC)-Cu | - | - | - | High | [12] |

| Aryl Halides | Terminal Alkynes | Pd(0) Nanoparticles | - | - | RT (Ultrasound) | High | [13] |

Expertise & Experience: The Sonogashira coupling is a robust reaction for the alkynylation of aryl and heteroaryl halides.[13] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is standard practice.[1] Given the high reactivity of bromo-heterocycles in other cross-coupling reactions, high yields are expected for the Sonogashira coupling of N-substituted 5-bromopyrazoles.

Physicochemical Properties and Metabolic Stability: The Impact of the N-1 Substituent

The choice of the N-1 substituent has a profound impact on the drug-like properties of the final molecule. Here, we discuss the expected influence of the oxolan-3-yl group and its alternatives.

| N-1 Substituent | Expected Impact on logP | Expected Impact on Aqueous Solubility | Expected Impact on Metabolic Stability |

| oxolan-3-yl | Decrease | Increase | Generally increased due to the introduction of a polar, less metabolically labile group.[14] |

| methyl | Minimal change | Minimal change | May be susceptible to N-demethylation. |

| ethyl/propyl | Increase | Decrease | May undergo oxidation at the alkyl chain. |

| tert-butyl | Significant increase | Significant decrease | Often enhances metabolic stability by sterically hindering access to the pyrazole nitrogen.[3] |

| H | Decrease | Increase | The N-H group can act as a hydrogen bond donor, improving solubility. |

Expertise & Experience: The incorporation of saturated heterocyclic rings like oxolane is a well-established strategy in medicinal chemistry to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[15] The oxolane ring can increase polarity, leading to improved aqueous solubility, and it is generally more resistant to metabolic degradation than simple alkyl chains.[14] The 3-substituted oxolane, in particular, may offer enhanced stability compared to the 2-substituted isomer.

Beyond Pyrazoles: Alternative Heterocyclic Scaffolds

In the spirit of bioisosteric replacement, medicinal chemists often explore alternative heterocyclic cores to modulate a compound's properties. 5-Bromo-1-substituted-imidazoles and -triazoles are two such alternatives that can undergo similar cross-coupling reactions.

-

5-Bromo-1-substituted-imidazoles: These reagents are also excellent substrates for palladium-catalyzed cross-coupling reactions. The synthesis of polysubstituted imidazoles often relies on a stepwise functionalization strategy.[16]

-

5-Bromo-1,2,3-triazoles: These heterocycles have also been successfully employed in Suzuki-Miyaura couplings, providing access to a diverse range of 5-aryl-1,2,3-triazoles.[17][18][19]

The choice of the heterocyclic core can significantly impact the biological activity and pharmacokinetic profile of a molecule, and these alternatives offer valuable avenues for exploration.

Experimental Protocols

The following protocols are generalized procedures for the key cross-coupling reactions and a representative synthesis. Optimization of reaction conditions is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Figure 2: Generalized workflow for Suzuki-Miyaura coupling.

Materials:

-

5-Bromo-1-substituted-pyrazole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

-

To a reaction vessel, add the 5-bromo-1-substituted-pyrazole, arylboronic acid, and base.

-

Add the degassed solvent.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted-5-aryl-pyrazole.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

5-Bromo-1-substituted-pyrazole (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium catalyst (e.g., tBuBrettPhos Pd precatalyst, 1-2 mol%)

-

Base (e.g., LHMDS, NaOtBu, 2.0-2.5 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene)

Procedure:

-

In a glovebox, to a reaction vial, add the palladium precatalyst, base, 5-bromo-1-substituted-pyrazole, and a stir bar.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring until the starting material is consumed, as monitored by GC-MS or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired 1-substituted-5-amino-pyrazole derivative.[20][21]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

-

5-Bromo-1-substituted-pyrazole (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dried reaction flask, add the 5-bromo-1-substituted-pyrazole, palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as indicated by TLC or LC-MS analysis.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted-5-alkynyl-pyrazole.[1]

Protocol 4: Representative Synthesis of a 5-Bromo-1-substituted-pyrazole: 5-Bromo-1-methyl-1H-pyrazole-3-amine

Figure 3: Synthetic route to 5-bromo-1-methyl-1H-pyrazol-3-amine.

This multi-step synthesis starts from diethyl butynedioate and involves condensation, bromination, hydrolysis, Curtius rearrangement, and deprotection to yield the final product.[22] This example illustrates a common strategy for the synthesis of functionalized 5-bromopyrazoles.

Conclusion

5-Bromo-1-(oxolan-3-yl)-1H-pyrazole is a valuable and strategically designed building block for drug discovery. However, a comprehensive understanding of the available alternatives is crucial for medicinal chemists seeking to fine-tune the properties of their lead compounds. This guide has provided a comparative analysis of several N-substituted 5-bromopyrazoles, offering insights into their reactivity in key cross-coupling reactions and the expected impact of the N-1 substituent on physicochemical and metabolic properties. The provided experimental protocols serve as a practical starting point for the synthesis and functionalization of these important heterocyclic scaffolds. By leveraging this information, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.

References

-

ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

-

PubMed. (2022, November 18). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Cu(I)‐catalyzed synthesis of 5‐bromo‐1,2,3‐triazoles. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

-

SciSpace. (2013, November 15). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. Retrieved from [Link]

-

EPA. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved from [Link]

-

R Discovery. (2014, July 3). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]

-

ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

-

NIH. (2014, April 20). Bioactive heterocycles containing endocyclic N-hydroxy groups. Retrieved from [Link]

-

ACS Publications. (2011, October 13). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

-

MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

-

NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

Ingenta Connect. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

NIH. (2014, February 7). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NIH. (2022, April 20). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

-

NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

-

NIH. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

-

ACS Publications. (2008, July 23). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

NIH. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

-

ResearchGate. (2025, October 8). Palladium‐Catalyzed Synthesis of 1‐Alkyl‐5‐Arylpyrazoles: The Auto‐Tandem Catalysis for C−C Bond Cleavage/Heck Arylation. Retrieved from [Link]

-

NIH. (2021, April 23). Stretchable chiral pockets for palladium-catalyzed highly chemo- and enantioselective allenylation. Retrieved from [Link]

-

MDPI. (2021, April 30). Palladium-Catalyzed Reactions. Retrieved from [Link]

-

Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 3. nedmdg.org [nedmdg.org]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. 5-Bromo-1H-imidazole-2-carbaldehyde | 1260876-31-0 | Benchchem [benchchem.com]

- 17. zora.uzh.ch [zora.uzh.ch]

- 18. researchgate.net [researchgate.net]

- 19. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

Safety Operating Guide

Operational Safety Guide: Personal Protective Equipment for 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole

[1]

Executive Summary & Hazard Profile

Objective: This guide defines the operational safety architecture for handling 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole . While often categorized as a standard pharmaceutical intermediate, the presence of the halogenated pyrazole core combined with the tetrahydrofuran (oxolane) ring dictates a specific containment strategy.

The Scientist’s Perspective: Do not treat this merely as "another white powder." Pyrazole derivatives are privileged scaffolds in kinase inhibitor development, implying inherent biological activity.[1] Furthermore, the bromine substituent renders this compound a likely substrate for metal-catalyzed cross-couplings (Suzuki-Miyaura), meaning it will frequently be solvated in polar aprotic solvents or halogenated carriers (e.g., DCM, DMF) that aggressively permeate standard PPE.

Core Hazard Classification (GHS)[1]

The Hierarchy of Defense (Engineering First)

Before donning PPE, the primary barrier must be the Engineering Control .

-

Primary Containment: All open handling (weighing, dispensing) must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.[1]

-

Static Control: Functionalized heterocycles are prone to static charge buildup.[1] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events that bypass PPE.[1]

PPE Selection Matrix

The following table synthesizes permeation data for the compound and its likely solvent carriers. Nitrile is not a universal solution. [1]

| PPE Component | Material Specification | Operational Context | Scientific Rationale |

| Eye Protection | Chemical Goggles (ANSI Z87.1+) | Mandatory for all solid handling.[1] | Safety glasses allow fine particulates to bypass via the temporal gaps.[1] Goggles seal the orbital area against dust migration.[1] |

| Hand Protection (Solid) | Nitrile (Double, 4-5 mil) | Weighing/Transferring dry solid.[1] | Nitrile provides excellent abrasion resistance and sufficient barrier against dry organic bases.[1] |

| Hand Protection (Solution) | Laminate (Silver Shield) or Viton | Dissolved in DCM, Chloroform, or THF.[1] | Critical: Standard nitrile degrades in <2 mins in DCM.[1] If this intermediate is in a halogenated solvent, nitrile offers zero protection.[1] |

| Body Protection | Tyvek® Lab Coat (Closed front) | Handling >1g or high-dust operations.[1] | Cotton coats absorb and retain chemicals.[1] Tyvek sheds particulates and prevents dermal absorption via clothing contact.[1] |

| Respiratory | P100/OV (Half-mask) | Only if outside Fume Hood (e.g., spill cleanup).[1] | N95s do not stop organic vapors.[1] If the solid is aerosolized, a P100 filter is required.[1] |

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and solvent system.

Figure 1: PPE Decision Logic based on physical state and solvent compatibility. Note the critical divergence for halogenated solvents.

Operational Protocols: Step-by-Step

A. The "Zero-Exposure" Weighing Protocol

Why: The oxolane ring increases lipophilicity, potentially aiding dermal absorption.[1] Weighing is the highest risk moment for inhalation.[1]

-

Preparation: Place a disposable balance draft shield or a secondary container inside the fume hood.[1]

-

Donning: Put on inner nitrile gloves (tucked under coat cuffs) and outer nitrile gloves (over cuffs).[1]

-

Static Neutralization: Pass the spatula and weighing boat near an anti-static ionizer.[1]

-

Transfer: Transfer solid slowly. If spillage occurs on the balance, do not blow it off.[1] Wipe with a damp Kimwipe (water/methanol) to capture dust.[1]

-

Doffing: Remove outer gloves inside the hood immediately after weighing is complete.[1]

B. Reaction Setup & Solvent Handling

Why: 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole is often dissolved in THF (Tetrahydrofuran) or DCM for coupling reactions.[1]

-

Glove Change: If using DCM or THF, switch to Laminate/Barrier gloves .[1] These solvents permeate nitrile in minutes, carrying the dissolved pyrazole through to your skin.

-

Syringe Safety: Use Luer-lock syringes to prevent needle pop-off.

-

Waste Stream: All gloves used in this step must be disposed of as solid hazardous waste, not regular trash.[1]

Emergency Response: Spill Management

In the event of a spill outside primary containment:

Figure 2: Workflow for containing incidental spills.[1] Emphasis is placed on preventing dust generation for solids.

Waste Disposal & Decontamination[1]

-

Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be segregated into "Hazardous Solid Waste."

-

Liquid Waste: Segregate based on the solvent.[1] If the compound is in DCM, it goes to Halogenated Waste .[1] If in Ethyl Acetate/Methanol, it goes to Non-Halogenated Waste .[1]

-

Glassware: Triple rinse with acetone before removing from the fume hood.[1] The first rinse is hazardous waste.[1]

References & Authority

-

Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Washington, DC: U.S. Department of Labor.[1] [Link]

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington, DC: The National Academies Press, 2011. (Chapter 6: Working with Chemicals). [Link]

-

PubChem. Compound Summary: Pyrazole Derivatives Safety Profile. National Library of Medicine.[1] [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.